5-Amino-2-chloropyridine-4-carboxylic acid

Medicinal Chemistry Synthetic Intermediate Procurement

Medicinal chemistry teams pursuing kinase inhibitor SAR often encounter high building-block costs and scaffold limitations. 5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7) resolves both with its unique 2-chloro,4-carboxy,5-amino substitution pattern, a documented entry point to EGFR/c-erbB-2 inhibitors and GHSr-1a modulators. • Trifunctional scaffold enables convergent synthesis of 4-anilinoquinazoline kinase inhibitors. • Validated intermediate for GHSr-1a modulators (type II diabetes/obesity). • 42-82% cost advantage vs. 5-amino-2-chloropyridine and 2-chloropyridine-4-carboxylic acid per 100 g. Consistent quality supply for routine parallel synthesis and library production.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 58483-95-7
Cat. No. B145476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloropyridine-4-carboxylic acid
CAS58483-95-7
Synonyms5-Amino-2-chloro-4-pyridinecarboxylic Acid; _x000B_5-Amino-2-chloroisonicotinic acid;  5-Amino-2-chloropyridine-4-carboxylic acid
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)C(=O)O
InChIInChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
InChIKeyWCZUTMZMEAPPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-chloropyridine-4-carboxylic Acid: Chemical Profile


5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7), also referred to as 5-amino-2-chloroisonicotinic acid, is a heterocyclic building block with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. This compound features a pyridine ring substituted at positions 2, 4, and 5 with chlorine, carboxylic acid, and amino groups, respectively, providing a unique trifunctional scaffold for medicinal chemistry and organic synthesis . It is primarily utilized as a key intermediate in the preparation of targeted kinase inhibitors, notably those affecting the epidermal growth factor receptor (EGFR) and c-erbB-2 pathways, as well as in the synthesis of growth hormone secretagogue receptor 1a (GHSr-1a) modulators .

EGFR / c-erbB-2 inhibitor synthesis Documented intermediate for targeted kinase inhibitor research
GHSr-1a modulator development Provides entry to metabolic disease pathway studies
Trifunctional scaffold Supports convergent synthesis via COOH, NH₂, and Cl handles

5-Amino-2-chloropyridine-4-carboxylic Acid: Substitution Risks


While several chloro-pyridine carboxylic acid derivatives exist, the precise 2-chloro, 4-carboxy, 5-amino substitution pattern of 5-amino-2-chloropyridine-4-carboxylic acid confers a unique reactivity profile essential for its documented role in synthesizing EGFR/c-erbB-2 inhibitors and GHSr-1a modulators . Substituting this compound with a close analog such as 2-chloropyridine-4-carboxylic acid (lacking the 5-amino group), 5-amino-2-chloropyridine (lacking the carboxylic acid), or isonicotinic acid (lacking both the chloro and amino groups) would fundamentally alter the synthetic pathway and likely yield a different final pharmacophore, as the target compound's trifunctional nature enables specific amide bond formation, nucleophilic aromatic substitution, and heterocycle construction that its analogs cannot replicate . The quantitative evidence below details these critical distinctions.

2-Chloropyridine-4-carboxylic acid
Lacks 5-amino group; may not support amide coupling routes for EGFR pharmacophores
5-Amino-2-chloropyridine
Lacks carboxylic acid moiety; may not enable convergent heterocycle construction
Isonicotinic acid
Lacks both chloro and amino groups; cannot replicate trifunctional reactivity for kinase inhibitor synthesis

5-Amino-2-chloropyridine-4-carboxylic Acid: Differentiation vs. Analogs


Purity and Pricing Comparison

For procurement decisions, 5-amino-2-chloropyridine-4-carboxylic acid offers a distinct purity-price profile compared to its closest in-class analogs. As of early 2026, the target compound is commercially available at a purity of 97% and priced at approximately $365 per 100 g . In contrast, 2-chloropyridine-4-carboxylic acid (CAS 6313-54-8), which lacks the 5-amino group, is priced at roughly $31.41 for 5 g (~$628 per 100 g extrapolated) . Similarly, 5-amino-2-chloropyridine (CAS 5350-93-6), which lacks the carboxylic acid moiety, is priced around $102 for 5 g (~$2,040 per 100 g extrapolated) . This represents a substantial cost advantage for the target compound when scaled to research quantities.

Purity & Price Comparison
Head-to-head
Target: 97% purity, ~$365/100 g 2-Cl-pyridine-4-COOH: ~$628/100 g 5-NH₂-2-Cl-pyridine: ~$2,040/100 g Reported cost differential: 42–82% lower per 100 g
Supports cost-effective procurement at research scale
Prices sourced from major suppliers (Mar 2026)
Medicinal Chemistry Synthetic Intermediate Procurement

Structural and Functional Differentiation vs. Isonicotinic Acid

The target compound's unique 2-chloro-5-amino-4-carboxy substitution pattern provides three distinct reactive handles (carboxylic acid for amide coupling, aromatic amine for heterocycle formation, and aryl chloride for nucleophilic aromatic substitution) that are not simultaneously present in the parent isonicotinic acid scaffold (CAS 55-22-1) . This trifunctional architecture is essential for constructing the 4-anilinoquinazoline core common to many EGFR inhibitors, a capability not possible with isonicotinic acid or simpler analogs . While direct biological activity data for the compound itself is limited, its utility as a synthetic intermediate is well-documented, with patents citing its use in preparing EGFR and c-erbB-2 inhibitors .

Reactive Group Count
Class-level inference
Target: 3 groups (COOH, NH₂, Cl) Isonicotinic acid: 1 group 2-Cl-pyridine-4-COOH: 2 groups 5-NH₂-2-Cl-pyridine: 2 groups Enables more convergent synthetic strategies
Reported trifunctional scaffold supports diverse routes
Structural analysis based on molecular composition
Kinase Inhibitor Synthetic Intermediate Structure-Activity Relationship

Safety Profile vs. 5-Amino-2-chloropyridine

The target compound carries GHS hazard statements H302, H312, H332, H315, H319, and H335, indicating acute toxicity via multiple routes and skin/eye/respiratory irritation . In contrast, 5-amino-2-chloropyridine (CAS 5350-93-6) is classified with H301 (toxic if swallowed) and H311 (toxic in contact with skin), representing a higher acute toxicity hazard . This difference in hazard classification can influence laboratory handling procedures and procurement decisions, particularly in high-throughput synthesis environments where minimizing exposure risks is critical.

GHS Hazard Classification
Cross-study comparable
Target: Harmful (H302/H312/H332) 5-Amino-2-chloropyridine: Toxic (H301/H311) Lower acute oral/dermal hazard category
May simplify handling and containment requirements
Based on GHS classification from SDS documents
Laboratory Safety Hazard Communication Procurement

Application in EGFR/c-erbB-2 Inhibitor Synthesis

Multiple authoritative sources confirm that 5-amino-2-chloropyridine-4-carboxylic acid is a key synthetic intermediate for preparing inhibitors of EGFR and c-erbB-2 . This is a well-defined, target-class-specific application not shared by many in-class analogs. For instance, 2-chloropyridine-4-carboxylic acid is primarily used in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors , a different therapeutic target. While direct comparative biological data for the free acid is not available, the compound's established role in accessing EGFR inhibitor pharmacophores provides a clear, application-driven rationale for its selection over other chloro-pyridine carboxylic acids.

Synthetic Application Scope
Class-level inference
Target: EGFR / c-erbB-2 inhibitor synthesis 2-Cl-pyridine-4-COOH: GSK-3β inhibitor synthesis Differentiated by primary kinase target class
Aligns with documented synthetic routes for EGFR research
Based on vendor documentation and patent literature
Oncology Kinase Inhibitor Medicinal Chemistry

5-Amino-2-chloropyridine-4-carboxylic Acid: Application Scenarios


EGFR and c-erbB-2 Kinase Inhibitor Synthesis

The compound is a documented intermediate for preparing inhibitors targeting the epidermal growth factor receptor (EGFR) and c-erbB-2 kinases . This makes it a preferred building block for medicinal chemistry teams engaged in oncology drug discovery, particularly when developing novel 4-anilinoquinazoline or related kinase inhibitor scaffolds. Its trifunctional nature allows for efficient convergent synthesis, potentially reducing the number of linear steps and improving overall yield in the construction of the pharmacophore .

GHSr-1a Modulator Development

5-Amino-2-chloropyridine-4-carboxylic acid is also utilized in the synthesis of modulators of the growth hormone secretagogue receptor 1a (GHSr-1a), a target implicated in type II diabetes and obesity . This application provides a clear procurement rationale for research groups focused on metabolic disease therapeutics, as the compound offers a direct entry point to a specific chemical series with validated biological relevance .

Large-Scale Synthesis with Budget Constraints

Given its favorable pricing compared to structurally similar building blocks like 5-amino-2-chloropyridine and 2-chloropyridine-4-carboxylic acid , this compound is economically advantageous for large-scale parallel synthesis or library production. The cost differential of 42-82% per 100 g (as detailed in Section 3) enables more extensive structure-activity relationship (SAR) exploration without proportionally increasing material expenditure .

Simplified Hazard Management for Labs

For research facilities with standard safety infrastructure, the compound's 'Harmful' GHS classification (vs. 'Toxic' for 5-amino-2-chloropyridine) may reduce the administrative and engineering controls required for handling, making it a more practical choice for routine bench-scale synthesis where minimizing exposure risk is a key operational consideration .

Application
Selection Property
Validation Focus
EGFR / c-erbB-2 kinase inhibitor research
Trifunctional scaffold for convergent synthesis
Synthetic route feasibility and pharmacophore construction
GHSr-1a modulator pathway studies
Documented synthetic entry point
Target pathway engagement assessment
Large-scale parallel synthesis
Cost-profile vs. structural analogs
Scale-up cost-effectiveness review
Routine bench-scale synthesis
Hazard classification profile
Handling protocol and containment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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